(E)-But-2-ene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula CHClN. It is a diamine derivative of butene, characterized by the presence of two amino groups (-NH) located at the 1 and 4 positions of the butene backbone. This compound exists as a dihydrochloride salt, indicating that it forms two hydrochloric acid (HCl) salts, which enhances its solubility in water and affects its biological activity.
The structural formula can be represented as:
This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of the amino groups that can participate in various
Currently, there is no documented information on the specific mechanism of action of (E)-But-2-ene-1,4-diamine dihydrochloride in any biological system.
Due to the lack of extensive research on this specific compound, detailed safety information is unavailable. However, diamines in general can be irritants and may cause skin, eye, and respiratory tract irritation upon contact or inhalation []. The presence of the dihydrochloride salt further suggests potential corrosive properties. As a general precaution, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
For example, a general reaction involving the amino groups can be represented as:
here R and R' represent organic groups and X is a leaving group.
(E)-But-2-ene-1,4-diamine dihydrochloride exhibits significant biological activity, primarily due to its amine functionalities. Amines are known for their roles in biological systems, including:
The synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride can be approached through several methods:
The applications of (E)-But-2-ene-1,4-diamine dihydrochloride are diverse:
Corrosive;Irritant